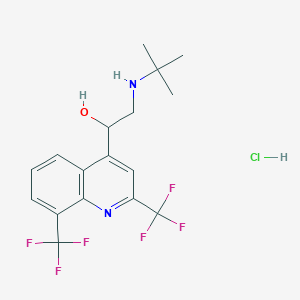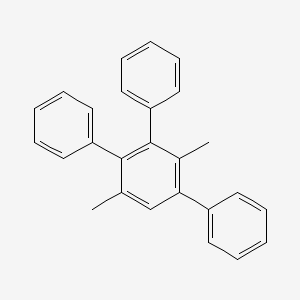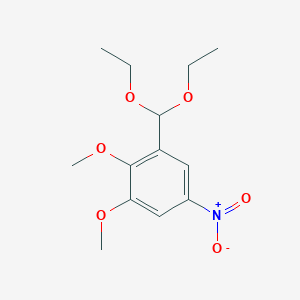
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene is an organic compound with a complex structure that includes diethoxymethyl, dimethoxy, and nitro functional groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method involves the nitration of a dimethoxybenzene derivative, followed by the introduction of the diethoxymethyl group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a component in materials science research.
Mecanismo De Acción
The mechanism of action of 1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and diethoxymethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparación Con Compuestos Similares
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene can be compared with similar compounds such as:
1-(Methoxymethyl)-2,3-dimethoxy-5-nitrobenzene: Similar structure but with a methoxymethyl group instead of diethoxymethyl.
2,3-Dimethoxy-5-nitrobenzaldehyde: Lacks the diethoxymethyl group but has an aldehyde group.
1-(Diethoxymethyl)-4,5-dimethoxy-2-nitrobenzene: Similar structure but with different positions of the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
7467-96-1 |
|---|---|
Fórmula molecular |
C13H19NO6 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
1-(diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene |
InChI |
InChI=1S/C13H19NO6/c1-5-19-13(20-6-2)10-7-9(14(15)16)8-11(17-3)12(10)18-4/h7-8,13H,5-6H2,1-4H3 |
Clave InChI |
AOJGWUROZIJFJA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone](/img/structure/B14010941.png)
![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)
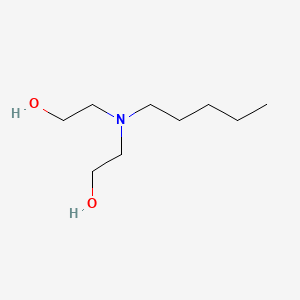
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)

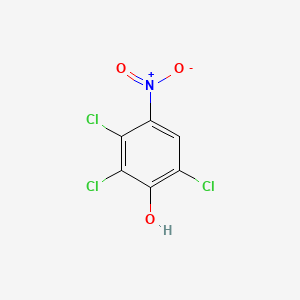
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
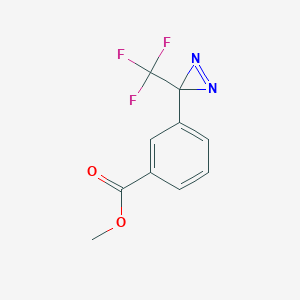
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)
